molecular formula C19H18N4O4S B11005817 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11005817
M. Wt: 398.4 g/mol
InChI Key: MQPFGYQBKNPTTC-UHFFFAOYSA-N
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Description

5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and pyrazole-based molecules, such as:

Uniqueness

What sets 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O4S/c20-28(25,26)15-4-1-12(2-5-15)11-21-19(24)17-10-16(22-23-17)13-3-6-18-14(9-13)7-8-27-18/h1-6,9-10H,7-8,11H2,(H,21,24)(H,22,23)(H2,20,25,26)

InChI Key

MQPFGYQBKNPTTC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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